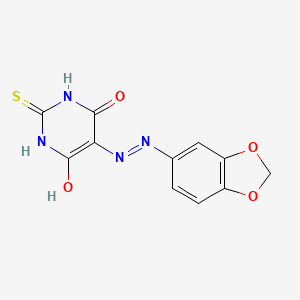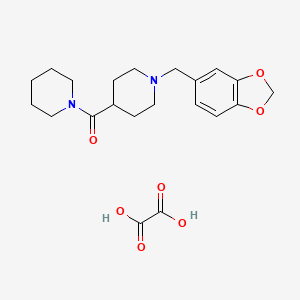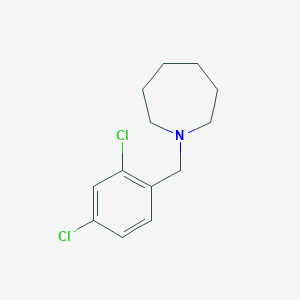
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone), also known as BDP-9066, is a novel compound with potential applications in scientific research. This compound has attracted attention due to its unique chemical structure and potential therapeutic properties. In
Aplicaciones Científicas De Investigación
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) has potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies. Further research is needed to fully explore the potential of this compound in these areas.
Mecanismo De Acción
The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in bacterial and fungal cell wall synthesis. Additionally, it is believed to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and fungal strains, including drug-resistant strains. Additionally, it has been shown to induce apoptosis in cancer cells, leading to cell death. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) in lab experiments is its potential as a new antibiotic and anticancer agent. Additionally, it has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for research on 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone). One direction is to further explore its potential as a new antibiotic and anticancer agent. This could involve testing its efficacy against a wider range of bacterial and fungal strains and cancer cell lines. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, research could be conducted to explore the potential side effects of this compound and its safety in humans.
Métodos De Síntesis
The synthesis of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-(1,3-benzodioxol-5-ylhydrazone) involves the reaction of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione with 1,3-benzodioxol-5-ylhydrazine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is typically high, and the compound can be purified using standard techniques.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yldiazenyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4S/c16-9-8(10(17)13-11(20)12-9)15-14-5-1-2-6-7(3-5)19-4-18-6/h1-3H,4H2,(H3,12,13,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHPMJHUGSRUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-diethyl-2-[(4-methoxybenzyl)imino]-1-methyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038166.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6038170.png)
![1-(3-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B6038175.png)

![4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)

![3,3-dimethyl-5-{2-[(5-methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6038206.png)
![1-[3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6038211.png)
![4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6038228.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)
![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6038265.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)